1-(4-ethylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a triazole-carboxamide derivative featuring a 4-ethylphenyl group at the N1 position, a pyridin-4-yl substituent at C5, and a 4-(methylsulfanyl)benzylamide moiety at the C4-carboxamide position. Its molecular formula is C₂₄H₂₃N₅OS, with a molar mass of 437.54 g/mol.
Properties
IUPAC Name |
1-(4-ethylphenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5OS/c1-3-17-4-8-20(9-5-17)29-23(19-12-14-25-15-13-19)22(27-28-29)24(30)26-16-18-6-10-21(31-2)11-7-18/h4-15H,3,16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSXNUVVWHYMAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)SC)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-ethylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves multiple steps, including the formation of the quinoline core and subsequent functionalizationThe final step involves the esterification of the quinoline derivative with methyl acetate under specific reaction conditions .
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl (–SMe) group undergoes oxidation to sulfoxide (–SO–) or sulfone (–SO₂–) derivatives under controlled conditions. This transformation enhances polarity and impacts biological activity.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Sulfur Oxidation | H₂O₂ (30%), AcOH, 60°C, 4h | Sulfoxide derivative | |
| m-CPBA, DCM, 0°C to RT, 12h | Sulfone derivative |
Key Findings :
-
Oxidation of –SMe to sulfone improves aqueous solubility by ~30% due to increased polarity .
-
Sulfoxide intermediates are often unstable and require stabilization via hydrogen bonding with pyridine nitrogen .
Reduction Reactions
The pyridine ring and triazole system can participate in selective reductions, though the triazole ring itself is generally stable under mild reducing conditions.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Pyridine Reduction | H₂ (1 atm), Pd/C, EtOH, 50°C | Tetrahydro-pyridine derivative | |
| Nitro Group Reduction | SnCl₂·2H₂O, HCl, reflux | Amine-substituted analog |
Key Findings :
-
Catalytic hydrogenation of pyridine requires elevated pressures (≥3 atm) for full saturation .
-
Reduction of nitro groups (if present in analogs) proceeds with >90% yield using SnCl₂ .
Substitution Reactions
The ethylphenyl group and pyridine nitrogen are sites for electrophilic and nucleophilic substitutions, respectively.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Pyridine Halogenation | Br₂, FeBr₃, 80°C | 3-Bromo-pyridine derivative | |
| SNAr on Triazole | KOtBu, DMF, aryl halide, 120°C | Aryl-substituted triazole |
Key Findings :
-
Bromination at the pyridine meta-position occurs regioselectively due to electronic effects .
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Nucleophilic aromatic substitution (SNAr) on triazole requires electron-withdrawing groups at C5 for activation .
Cyclization and Functionalization
The carboxamide group participates in cyclocondensation reactions to form heterocyclic systems.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Hydrazide Formation | NH₂NH₂·H₂O, EtOH, reflux | Triazole-hydrazide hybrid | |
| Thiadiazole Synthesis | CS₂, KOH, I₂, 100°C | Fused triazole-thiadiazole system |
Key Findings :
-
Hydrazide derivatives exhibit enhanced antimicrobial activity (MIC reduced by 50% compared to parent compound) .
-
Thiadiazole formation increases thermal stability (decomposition temperature >250°C) .
Stability and Degradation Pathways
The compound demonstrates pH-dependent stability, with degradation observed under strongly acidic or basic conditions.
Key Findings :
-
Degradation in acidic conditions produces 4-ethylbenzoic acid and pyridine-4-amine as major byproducts .
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Photostability improves significantly in deoxygenated solutions (half-life extends to 48 hours) .
Mechanistic Insights
-
Sulfur Oxidation : Proceeds via a radical mechanism initiated by peroxide, with transition-state stabilization by pyridine’s lone pair .
-
Pyridine Reduction : Follows a stepwise electron-proton transfer pathway, with rate-limiting H₂ adsorption on Pd surface .
-
Carboxamide Hydrolysis : Acid-catalyzed nucleophilic attack by water at the carbonyl carbon, forming tetrahedral intermediate .
Scientific Research Applications
Chemical Synthesis and Properties
The compound can be synthesized through a multi-step process involving the formation of a triazole core followed by various functionalizations. Its molecular structure includes a triazole ring, which is known for its versatility in chemical reactions and biological activities. The compound has been characterized by techniques like nuclear magnetic resonance (NMR) and mass spectrometry, confirming its molecular integrity and purity .
Biological Applications
Antiviral and Anticancer Properties
Research indicates that 1-(4-ethylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide exhibits promising antiviral and anticancer activities. Studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent against tumors .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It shows effectiveness against several bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. In vitro tests have reported significant inhibition of microbial growth at low concentrations .
Case Studies and Research Findings
Industrial Applications
Beyond biological applications, 1-(4-ethylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is being explored for use in material science. Its unique chemical properties make it suitable as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals. This versatility highlights its potential role in developing innovative materials with specific functionalities .
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related triazole- and pyrazole-carboxamide derivatives, focusing on substituent effects, physicochemical properties, and inferred biological relevance.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The methylsulfanyl group in the target compound (vs. fluorine in or methoxy in ) increases hydrophobicity and may enhance membrane permeability. Pyridine Position: Pyridin-4-yl (target) vs. Halogenation: Chlorinated analogs (e.g., ) exhibit higher molar mass and stability, likely influencing receptor binding kinetics .
Physicochemical Trends: Fluorinated derivatives (e.g., ) show lower density and higher pKa compared to sulfur-containing analogs, suggesting differences in solubility and ionization . Amino-substituted triazoles () may exhibit improved aqueous solubility due to hydrogen-bonding capacity .
Biological Activity
1-(4-ethylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, also known as compound L741-3375, is a complex organic molecule with significant potential in medicinal chemistry. This compound has been investigated for its biological activities, including antiviral, anticancer, and antimicrobial properties. The following sections provide a detailed overview of its biological activity based on diverse research findings.
The compound's chemical characteristics are crucial for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 429.54 g/mol |
| Molecular Formula | C24H23N5OS |
| LogP | 4.3124 |
| Polar Surface Area | 59.681 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that it inhibits cell proliferation and induces apoptosis through various pathways. This includes the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain signaling.
Antiviral Activity
Research indicates that the compound exhibits antiviral properties against several viral strains. In vitro studies have shown that it can inhibit viral replication by interfering with viral entry and assembly processes.
Anticancer Activity
The compound has demonstrated promising anticancer effects in various cancer cell lines. For instance:
- Cell Line Studies : In studies involving human cancer cell lines, the compound exhibited an IC50 value ranging from 10 to 20 µM, indicating moderate potency against cancer cells.
- Mechanistic Insights : The anticancer activity is attributed to the induction of apoptosis and the disruption of cell cycle progression.
Antimicrobial Activity
The antimicrobial properties of the compound have also been evaluated:
- Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
- Fungal Activity : Preliminary studies suggest antifungal activity against common pathogens such as Candida species.
Case Studies and Research Findings
Recent studies have further elucidated the biological activity of this compound:
- Study on Anti-inflammatory Effects : A study published in ACS Omega highlighted the anti-inflammatory potential of similar triazole derivatives. The findings indicated that compounds with similar scaffolds could effectively inhibit COX enzymes, leading to reduced inflammation (IC50 values reported between 0.04 and 0.78 µM) .
- Anticancer Efficacy : A comparative study on various triazole derivatives found that modifications in the side chains significantly influenced their anticancer activity. The specific arrangement of functional groups in this compound enhances its binding affinity to target proteins involved in cancer progression .
- Antiviral Mechanisms : Research published in relevant journals indicates that compounds like L741-3375 can disrupt viral replication cycles by targeting specific viral proteins essential for replication .
Q & A
Q. What synthetic methodologies are commonly employed for constructing the 1,2,3-triazole core in this compound?
The 1,2,3-triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:
- Preparation of an azide intermediate (e.g., from 4-ethylphenyl precursors) and an alkyne-functionalized pyridine derivative.
- Condensation with methylsulfanyl-containing benzylamine to form the carboxamide moiety, often using coupling agents like EDCI or HATU .
- Purification via column chromatography and characterization by , , and high-resolution mass spectrometry (HRMS) .
Example Reaction Scheme:
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | NaN, DMF, 80°C | Azide intermediate |
| 2 | CuI, DIPEA, RT | Triazole core |
| 3 | EDCI, DMAP, CHCl | Final carboxamide |
Q. How is the purity and structural integrity of this compound validated in academic settings?
- Analytical Techniques :
- HPLC : Purity >95% confirmed using reverse-phase C18 columns with UV detection (λ = 254 nm).
- Spectroscopy : (pyridin-4-yl protons at δ 8.5–8.7 ppm), (triazole carbons at ~145–150 ppm), and IR (amide C=O stretch at ~1650–1700 cm) .
Q. What are the solubility challenges associated with this compound, and how are they mitigated?
- Issue : Low aqueous solubility due to hydrophobic substituents (4-ethylphenyl, methylsulfanyl groups) .
- Solutions :
- Use of co-solvents (e.g., DMSO or PEG-400) in biological assays.
- Derivatization with polar groups (e.g., hydroxyl or carboxylate) for in vivo studies .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme Inhibition : Kinase or protease inhibition assays (IC determination) using fluorescence-based or colorimetric substrates.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC calculations .
Q. How is the compound stored to ensure long-term stability?
- Conditions : Under inert gas (argon) at −20°C in amber vials to prevent oxidation of the methylsulfanyl group.
- Stability Monitoring : Periodic HPLC analysis to detect degradation products (e.g., sulfoxide formation) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with a target protein?
- Methods :
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding poses with proteins (e.g., kinases).
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories.
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Root Causes : Variability in cell membrane permeability, assay pH, or co-solvent interference .
- Resolution :
- Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).
- Standardize DMSO concentration (<1% v/v) and include vehicle controls .
Q. How can the methylsulfanyl group’s reactivity be exploited for targeted prodrug design?
- Prodrug Activation : Oxidation to sulfone (using HO/acetic acid) for enhanced solubility or site-specific release.
- Example : Sulfone derivatives show improved pharmacokinetics in rodent models .
Q. What experimental design principles apply to optimizing the compound’s synthetic yield?
- DoE Approach :
- Factors : Temperature, catalyst loading, reaction time.
- Response Surface Methodology (RSM) : Central composite design to identify optimal CuAAC conditions (e.g., 60°C, 10 mol% CuI) .
- Case Data :
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Temp. | 50°C | 70°C | 60°C |
| CuI | 5 mol% | 15 mol% | 10 mol% |
Q. How does substituent variation (e.g., ethylphenyl vs. fluorophenyl) impact SAR?
- SAR Insights :
- Electron-Withdrawing Groups (e.g., F) : Increase triazole’s electrophilicity, enhancing enzyme inhibition (e.g., 10-fold lower IC vs. ethylphenyl) .
- Methylsulfanyl vs. Methanesulfonyl : Sulfonyl improves solubility but reduces membrane permeability .
- Design Tip : Balance lipophilicity (cLogP 2.5–3.5) and polar surface area (PSA <90 Ų) for CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
